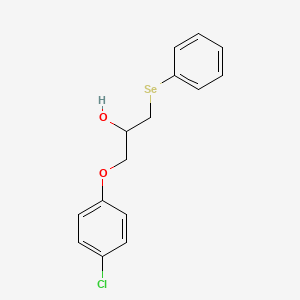
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- is a chemical compound with a complex structure that includes a chlorophenoxy group and a phenylseleno group attached to a propanol backbone
Méthodes De Préparation
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-propanol with 4-chlorophenol to form 1-(4-chlorophenoxy)-2-propanol. This intermediate is then reacted with phenylselenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenoxy and phenylseleno groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the phenylseleno group can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- include:
2-Propanol, 1-(4-chlorophenoxy)-: Lacks the phenylseleno group, making it less versatile in redox reactions.
2-Propanol, 1-(phenylseleno)-: Lacks the chlorophenoxy group, reducing its hydrophobic interactions with biological targets.
2-Propanol, 1-(4-bromophenoxy)-3-(phenylseleno)-: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- lies in its combination of chlorophenoxy and phenylseleno groups, providing a balance of hydrophobic interactions and redox activity that is not present in the similar compounds.
Propriétés
Numéro CAS |
872729-14-1 |
|---|---|
Formule moléculaire |
C15H15ClO2Se |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C15H15ClO2Se/c16-12-6-8-14(9-7-12)18-10-13(17)11-19-15-4-2-1-3-5-15/h1-9,13,17H,10-11H2 |
Clé InChI |
RLWIFMZQKBUYNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC(COC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
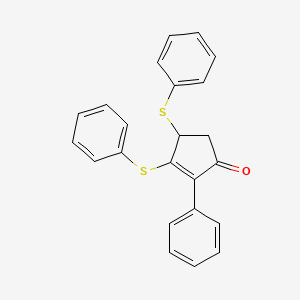
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
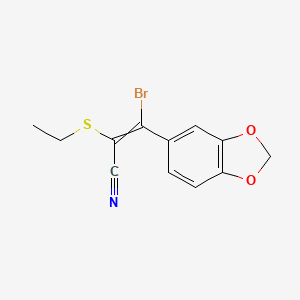
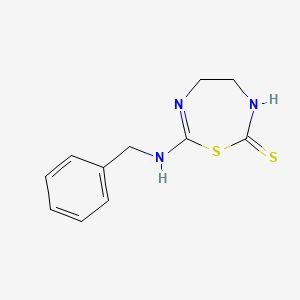
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
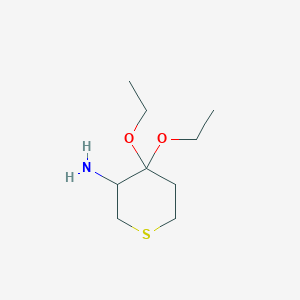
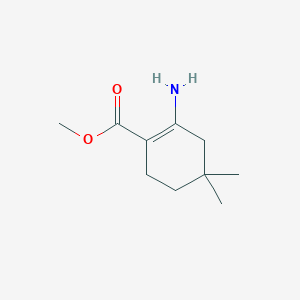
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
